Nickel citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Nickel and Nickel Oxide Nanoparticles

Nickel citrate is a valuable precursor for the synthesis of nickel (Ni) and nickel oxide (NiO) nanoparticles. Researchers utilize various techniques to decompose nickel citrate, generating these nanoparticles. The properties of the resulting nanoparticles, such as size, morphology, and crystallinity, can be controlled by varying the decomposition process. This allows for the creation of nickel and nickel oxide nanoparticles with specific characteristics desired for various applications [].

Here are some examples of research on nickel citrate as a precursor for nickel and nickel oxide nanoparticles:

- Thermal Decomposition: Researchers can study the thermal decomposition process of nickel citrate to understand the formation mechanism of nickel and nickel oxide nanoparticles [].

- Sol-Gel Synthesis: Nickel citrate can be used in sol-gel synthesis, a wet-chemical technique for producing nanoparticles. This method allows for good control over the size and morphology of the resulting nanoparticles.

Electroplating

Nickel citrate finds use in electroplating research, a technique for depositing a thin layer of nickel metal onto a conductive surface. The use of nickel citrate baths offers advantages such as improved deposit brightness and potentially more environmentally friendly electrolytes compared to traditional nickel plating processes [].

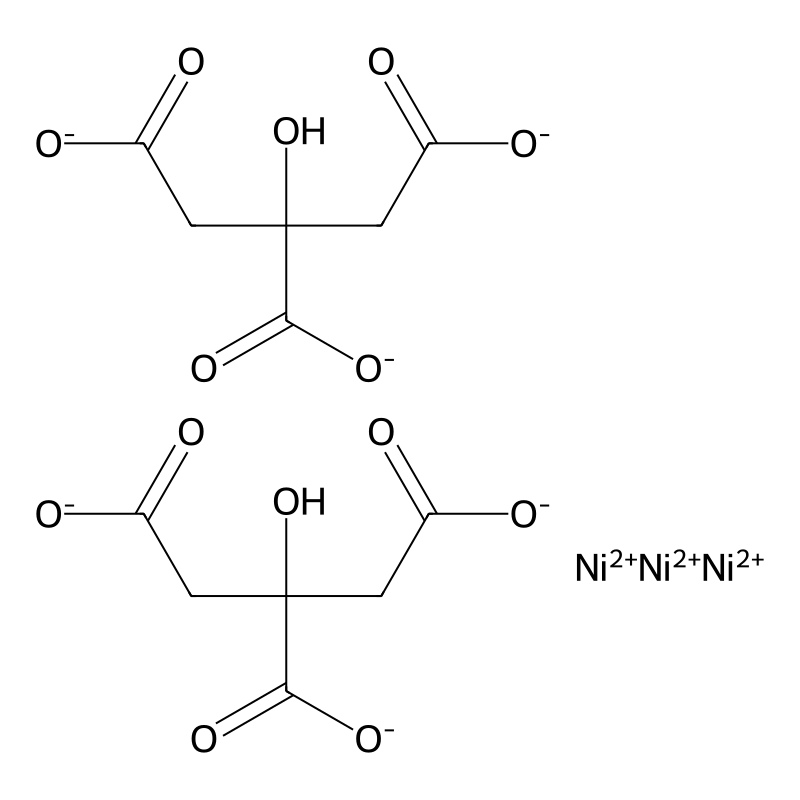

Nickel citrate is a coordination compound formed from nickel ions and citric acid. Its chemical formula can vary, with common forms being nickel(II) citrate represented as and nickel(III) citrate as . This compound exhibits unique properties due to its chelation, which enhances the solubility of nickel in aqueous solutions and facilitates its transport in biological systems. Nickel citrate is often used in various applications, including catalysis, biological studies, and material science.

At lower pH levels, a neutral complex is formed, releasing protons:

These reactions highlight the ability of citric acid to stabilize nickel ions through chelation, which is crucial for its biological activity and applications in catalysis .

Nickel citrate exhibits various biological activities, primarily due to its role as a nickel source in biological systems. Nickel is an essential trace element involved in several enzymatic processes. Nickel citrate has been studied for its potential effects on human health, including:

- Skin Sensitization: Nickel compounds can induce allergic reactions in sensitive individuals .

- Asthma: Exposure to nickel compounds may lead to reversible bronchoconstriction .

- Enzymatic Role: Nickel is involved in the activity of certain enzymes, such as urease and hydrogenases, which are crucial for nitrogen metabolism and energy production in microorganisms.

Nickel citrate can be synthesized through various methods:

- Direct Reaction: Mixing nickel salts (such as nickel sulfate or nickel nitrate) with citric acid in an aqueous solution under controlled pH conditions.

- Precipitation Method: Adding an alkaline solution to precipitate nickel hydroxide followed by treatment with citric acid to form the citrate complex.

- Solvothermal Synthesis: Utilizing high temperature and pressure in a solvent to promote the formation of nickel-citrate coordination polymers.

These methods allow for the control of stoichiometry and the formation of desired crystal structures .

Nickel citrate has diverse applications across multiple fields:

- Catalysis: Used as a catalyst in organic reactions due to its ability to form stable coordination complexes .

- Biotechnology: Serves as a source of nickel for microbial growth and enzyme activity studies.

- Material Science: Employed in the synthesis of materials with specific properties, such as magnetic or luminescent characteristics.

- Pharmaceuticals: Investigated for potential roles in drug delivery systems due to its solubility and biocompatibility .

Studies on the interactions of nickel citrate with other compounds have revealed insights into its behavior in biological systems and environmental contexts. Research indicates that:

- Nickel citrate can interact with various ligands, influencing its solubility and bioavailability.

- It has been shown to effectively recycle nickel ions from aqueous solutions through precipitation methods .

- Interaction with other metal ions can modify its properties and efficacy as a catalyst or biological agent .

Several compounds exhibit similarities to nickel citrate due to their chelation properties or their role as metal sources. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Copper Citrate | C12H10Cu3O14 | Similar chelation properties; used in agriculture. |

| Zinc Citrate | C12H10Zn3O14 | Essential trace element; involved in enzyme function. |

| Iron Citrate | C12H10Fe3O14 | Used as a dietary supplement; important for hemoglobin synthesis. |

| Manganese Citrate | C12H10Mn3O14 | Involved in various metabolic processes; has antioxidant properties. |

Nickel citrate stands out due to its specific coordination chemistry with nickel ions, enhancing both solubility and catalytic activity compared to these other metal-citrate complexes .

Conventional Chemical Synthesis Routes

Reaction Mechanisms Involving Nickel Salts and Citric Acid

The fundamental synthesis of nickel citrate involves the chelation reaction between nickel salts and citric acid in aqueous solution. The primary reaction mechanism proceeds through the formation of coordination bonds between nickel(II) ions and the carboxylate and hydroxyl groups of citric acid [1] [2]. In aqueous systems, four distinct nickel-citrate complexes have been characterized: NiL⁻, NiHL, NiH₂L⁺, and NiL₂⁴⁻, where L represents the triionized citrate ion [2].

The formation of nickel citrate complexes occurs through a stepwise mechanism. Initially, hydrated nickel ions [Ni(H₂O)₆]²⁺ undergo ligand exchange with citric acid molecules. Infrared spectroscopy reveals that triionized citrate ions chelate Ni²⁺ ions with their carboxylate groups acting as monodentate agents, while the hydroxyl group of citric acid coordinates to form stable chelate rings [1]. The characteristic shift of carbonyl stretching frequencies from 1703-1751 cm⁻¹ in free citric acid to 1589 cm⁻¹ in the nickel citrate complex confirms the coordination bonding between the metal and ligand [3].

The reaction can be represented as:

$$ 3Ni^{2+} + 2C6H8O7 → Ni3(C6H5O7)2 + 6H^+ $$

Crystal structure analysis of nickel-citrate complexes reveals that the compound exists as centrosymmetric dimers, with each triionized citrate ion bound as a tridentate ligand through two carboxylate oxygens and one hydroxyl oxygen to one nickel atom, while providing a bridging bond to a second nickel atom through a third carboxylate oxygen [4]. The octahedral coordination of nickel atoms is completed by water molecules, with bond distances of Ni-O (carboxyl) ranging from 2.036(3) to 2.075(3) Å, Ni-O (hydroxyl) at 2.125(3) Å, and Ni-OH₂ distances between 2.075(3) and 2.092(3) Å [4].

Solvent-Based versus Solvent-Free Approaches

Conventional solvent-based synthesis represents the most widely employed approach for nickel citrate production. In these methods, aqueous solutions of nickel salts (typically nickel nitrate hexahydrate) are mixed with citric acid solutions at controlled pH conditions [5] [3]. The optimal pH range for maximum complex formation is around 5, where approximately 92% of nickel exists as the NiCit₂ complex [6]. The reaction proceeds at moderate temperatures (20-100°C) with continuous stirring to ensure homogeneous mixing and complete complexation.

The advantages of solvent-based approaches include precise control over reaction stoichiometry, ease of purification through crystallization, and the ability to produce high-purity products. The aqueous medium facilitates the dissolution of both reactants and enables the formation of well-defined coordination complexes. However, these methods require subsequent drying steps and solvent removal, which can increase energy consumption and processing time [7].

Solvent-free synthesis methods have emerged as environmentally beneficial alternatives that eliminate the need for organic solvents and reduce waste generation [7] [8]. The solvent-free melting-assisted preparation involves heating nickel nitrate hexahydrate with citric acid at temperatures around 150°C, where citric acid melts (melting point ~90°C) and acts as both reactant and reaction medium [7]. This approach significantly reduces synthesis time and eliminates the need for solvent recovery systems.

The solvent-free method offers several advantages: reduced environmental impact, simplified purification procedures, and energy efficiency due to elimination of solvent evaporation steps [7]. The reaction can begin even during solid-phase grinding at room temperature, as evidenced by the violet color formation during mechanical mixing of the reagents [7]. However, careful temperature control is required to prevent decomposition of the organic ligand and ensure complete complex formation.

Comparative studies demonstrate that solvent-free synthesis can produce nickel citrate complexes with identical composition and crystalline structure to those obtained through conventional solution methods [7]. X-ray diffraction and infrared spectroscopy analyses confirm that both approaches yield the same crystalline compound Ni(Im)₆(NO₃)₂ when using imidazole as a co-ligand, indicating the versatility and effectiveness of solvent-free approaches [7].

Advanced Synthesis Techniques

Citrate Gel Process for Nanostructured Derivatives

The citrate gel process represents an advanced synthesis technique that enables the production of nanostructured nickel-containing materials with controlled morphology and enhanced properties. This method exploits the gel-forming properties of metal-citrate complexes to create homogeneous precursors that yield nanocrystalline products upon thermal treatment [9] [10] [11].

In the citrate gel process, stoichiometric amounts of nickel salts and citric acid are dissolved in deionized water, followed by heating to 80-90°C with continuous stirring until a highly viscous gel forms [10] [11]. The gel formation occurs through the polymerization of metal-citrate complexes, creating a three-dimensional network that ensures atomic-level mixing of the components. The citrate ligands act as both complexing agents and fuel for subsequent combustion reactions [11].

The process involves several critical steps: complex formation, gel development, dehydration, and thermal decomposition. During complex formation, nickel ions coordinate with citrate ligands in a 1:1 molar ratio, creating stable chelate complexes [10]. As water evaporates during heating, the viscosity increases dramatically, leading to gel formation. The gel structure prevents segregation of metal ions and maintains homogeneity throughout the precursor [11].

Thermal treatment of the citrate gel precursor at temperatures between 250-800°C results in auto-combustion, producing nanocrystalline materials with high surface areas [10] [11]. The combustion process is exothermic and self-sustaining, leading to rapid heating and the formation of fine particles. X-ray diffraction analysis reveals that the final products exhibit single-phase cubic spinel structures without impurity peaks, with average crystallite sizes in the range of 8.5-10.5 nm [11] [12].

The citrate gel method offers superior control over particle size, morphology, and composition compared to conventional precipitation methods. The technique produces materials with high specific surface areas (120.0 m²/g), excellent chemical homogeneity, and narrow size distributions [13]. These characteristics make citrate gel-derived materials particularly suitable for catalytic applications where high surface area and uniform composition are critical.

Pechini Method for Perovskite Precursor Preparation

The Pechini method, also known as the polymeric precursor method, represents a sophisticated approach for synthesizing nickel citrate precursors specifically designed for perovskite material preparation [14] [15]. This technique combines the advantages of sol-gel chemistry with polymer formation to achieve exceptional stoichiometric control and phase purity in complex oxide systems.

The Pechini process begins with the preparation of metal-citrate complexes, where nickel nitrate and other metal salts are dissolved with citric acid in a molar ratio typically ranging from 1:1 to 1:3 [15]. Ethylene glycol is then added to the solution, serving as a cross-linking agent that polymerizes with citric acid through esterification reactions. The polymerization occurs at elevated temperatures (150-250°C), creating a polymeric resin that incorporates the metal ions in a homogeneous distribution [14].

The key advantage of the Pechini method lies in its ability to maintain stoichiometric control throughout the synthesis process. The polymer matrix prevents segregation of different metal species and ensures uniform distribution at the molecular level [14]. This homogeneity is crucial for perovskite formation, where precise cation ratios determine the final material properties.

Thermal decomposition of the polymeric precursor occurs in multiple stages. Initial weight loss (21.4%) between 100-200°C corresponds to the evaporation of adsorbed water molecules [16]. A second stage (250-300°C) involves the loss of crystalline water (7.49% weight loss), followed by partial disintegration of the precursor between 320-370°C (10.35% weight loss) [16]. The final decomposition stage (400-650°C) results in an 11.28% weight loss and complete conversion to the desired oxide phases [16].

The Pechini method enables the synthesis of perovskite materials such as LaNiO₃ with superior crystallinity and phase purity compared to solid-state reaction methods [15]. The low processing temperatures (800°C) required for complete crystallization represent a significant reduction compared to conventional ceramic processing routes, which typically require temperatures exceeding 1000°C [15]. This temperature reduction minimizes grain growth and enables the retention of nanocrystalline structures with enhanced surface areas.

Purification and Yield Optimization Strategies

Crystallization and Recrystallization Methods

Crystallization represents the primary purification method for nickel citrate, exploiting the differential solubility characteristics of the desired product versus impurities. The process involves controlled precipitation from supersaturated solutions, where temperature and concentration gradients drive the formation of pure crystalline phases [17] [18].

Cooling crystallization has proven particularly effective for nickel salt purification, with studies demonstrating the recovery of nickel sulfate hexahydrate with purities exceeding 93% from industrial solutions containing multiple impurities [17]. The crystallization process parameters, including cooling rate, final temperature, and solution composition, significantly influence both crystal purity and morphological characteristics [17].

The cooling crystallization process involves several critical stages: nucleation, crystal growth, and separation. Nucleation can be controlled through temperature programming and seeding strategies, while crystal growth is influenced by supersaturation levels and mass transfer conditions [17]. Slower cooling rates (5°C/h) generally produce more uniform crystals with reduced moisture content, although the impact on final purity may vary depending on the specific impurity profile [17].

Recrystallization serves as an effective purification technique where an impure solid compound is dissolved in a hot solvent until saturation, followed by controlled cooling to promote selective crystallization of the pure product [18]. The technique works best when impurities have significantly different solubility characteristics compared to the target compound. During recrystallization, impurities ideally remain in solution while the pure compound crystallizes, enabling separation through filtration [18].

Advanced Separation Techniques

Liquid-liquid extraction techniques offer sophisticated approaches for nickel purification, particularly from complex multi-metal solutions. Organophosphorus extractants such as Na-D2EHPA and Na-Cyanex 272 enable selective separation of nickel from other metal ions [19]. These extraction systems achieve high separation efficiencies (>90%) while maintaining nickel purities exceeding 99.5% [19].

The extraction process involves multiple stages: initial concentration through evaporation, selective extraction of impurities, and final nickel recovery. Evaporation with concentration degrees >6 enables the selective removal of calcium sulfate, while subsequent solvent extraction steps separate residual calcium, magnesium, and cobalt impurities [19]. The optimized extraction sequence produces nickel sulfate solutions with compositions suitable for direct integration into battery-grade material production [19].

Ion exchange chromatography provides another powerful purification approach, particularly for trace metal removal and isotopic purification applications [20]. Two-column chromatographic procedures using cation resins (AG50W-X8) in conjunction with diluted HCl and HF enable effective removal of matrix elements, while specialized Ni-spec resins achieve final purification [20]. This approach reduces the consumption of organic reagents compared to traditional multi-column procedures while maintaining high purification efficiency [20].

Process Optimization and Yield Enhancement

Yield optimization in nickel citrate synthesis requires careful control of multiple process parameters including pH, temperature, concentration ratios, and reaction time. Statistical experimental design methods enable systematic optimization of these variables while identifying significant interactions between process conditions [21].

pH control represents a critical optimization parameter, as the distribution of nickel-citrate species varies significantly with solution acidity. Maximum complex formation occurs at pH 5, where the NiCit₂ complex reaches its highest concentration [6]. Deviation from optimal pH conditions can result in incomplete complexation or the formation of undesired species, directly impacting both yield and product purity.

Temperature optimization involves balancing reaction kinetics with thermal stability considerations. Higher temperatures accelerate complex formation kinetics but may promote decomposition reactions or water loss from hydrated products [17]. The optimal temperature range typically falls between 80-100°C for aqueous synthesis, providing adequate reaction rates while maintaining product stability.

Stoichiometric ratio optimization ensures complete utilization of reactants while minimizing excess reagent costs. The theoretical stoichiometry for nickel citrate formation (3:2 Ni:citrate) may require adjustment based on solution conditions and desired product hydration state [22]. Experimental studies often employ slight excess of citric acid (10-20%) to ensure complete nickel complexation and drive the reaction to completion.

Process monitoring through in-situ spectroscopic techniques enables real-time optimization and quality control. UV-visible spectroscopy can track complex formation progress, while FTIR analysis confirms the coordination state of the final product [6]. These analytical approaches enable adaptive process control and early detection of deviations from optimal conditions.

Molecular Geometry and Coordination Chemistry

Tridentate Ligand Binding Modes of Citrate

The citrate ion exhibits remarkable flexibility in its coordination behavior with nickel(II) centers, functioning as a tridentate ligand through multiple binding modes. The most prevalent coordination pattern involves the citrate ligand coordinating through its α-hydroxy group and two carboxylate functionalities, creating stable chelate rings with the nickel centers [4] [5] [6].

In the primary tridentate coordination mode, citrate utilizes its α-hydroxy, α-carboxy, and one β-carboxy groups to form a stable chelating complex with nickel(II) [5]. This coordination pattern results in the formation of 5-membered and 6-membered chelate rings, providing enhanced thermodynamic stability through the chelate effect [6]. The molecular geometry around each nickel center adopts a distorted octahedral configuration, with the citrate ligand occupying three coordination sites in a facial arrangement [4] [7].

The coordination sites of citrate can be described as an O,O,O-tridentate donor set, where the oxygen atoms from the hydroxyl group and two carboxylate groups simultaneously bind to the metal center [8]. This coordination mode is particularly favored due to the geometric constraints of the citrate molecule, which prevent all four potential coordination sites from simultaneously binding to a single metal ion [6].

Alternative coordination modes include bridging arrangements where citrate ligands connect multiple nickel centers, creating extended network structures. In these configurations, the remaining β-carboxylate group may coordinate to adjacent metal centers, facilitating the formation of polymeric chains or three-dimensional frameworks [9] [10].

Dimeric and Polymeric Configurations

Nickel citrate demonstrates a propensity for forming complex polynuclear structures through bridging citrate ligands. The crystal structure analysis reveals the presence of dimeric configurations where two nickel centers are connected through bridging citrate groups [4]. In the dimeric form, represented as K₂[Ni(cit)(H₂O)₂]₂·4H₂O, each nickel center maintains octahedral coordination while being linked through the multidentate citrate bridges [7].

The polymeric configurations of nickel citrate arise from the ability of citrate to act as a multidentate bridging ligand. These extended structures exhibit one-dimensional chain-like arrangements where nickel centers are connected through alternating citrate bridges [10] [11]. The coordination geometry in these polymeric systems maintains the octahedral preference of nickel(II), with citrate ligands occupying multiple coordination sites across different metal centers.

In the polymeric arrangements, the Ni⋯Ni distances typically range from 5.07 to 5.15 Å, as observed in similar coordination polymers [12]. The bridging angles and torsional arrangements within the polymer chains contribute to the overall structural stability and influence the physical properties of the material.

The formation of these extended structures is facilitated by the ability of citrate to coordinate through different combinations of its four potential binding sites. This structural versatility allows for the construction of networks with varying dimensionality, from simple dimeric units to complex three-dimensional frameworks [9] [13].

Spectroscopic Analysis

Raman and Infrared Vibrational Signatures

The vibrational spectroscopy of nickel citrate provides crucial insights into the coordination environment and molecular structure. Raman spectroscopic analysis reveals characteristic vibrational modes that are diagnostic of the metal-ligand interactions and structural arrangement [14] [7].

The most prominent Raman features of nickel citrate appear at 367 cm⁻¹ and 496 cm⁻¹, which are assigned to symmetric Ni-O stretching vibrations and C-S stretching coupled to ring deformation, respectively [15]. These peaks form the core fingerprint of the nickel-citrate coordination complex and are consistently observed across different nickel citrate structures.

Additional Raman modes are observed in the low-frequency region, including peaks at 278-308 cm⁻¹, which correspond to asymmetric metal-oxygen stretching vibrations [15] [16]. The presence of these characteristic frequencies confirms the formation of stable Ni-O coordination bonds and provides evidence for the octahedral coordination environment around the nickel centers.

Infrared spectroscopic analysis complements the Raman data by revealing additional vibrational modes associated with the organic framework of the citrate ligand. The IR spectrum shows characteristic absorptions at 1670-1650 cm⁻¹, attributed to C═N stretching vibrations, and at 1701 cm⁻¹, corresponding to H-N-H scissoring modes [17]. These frequencies are diagnostic of the coordinated citrate ligand and confirm the maintenance of the organic framework integrity upon coordination.

The metal-ligand vibrational modes appear in the lower frequency region of the IR spectrum. The band at 457 cm⁻¹ is assigned as a composite mode involving 27% Ni-O stretching character and 25% β(NNiO) bending character [17]. Additional bands in the 240-313 cm⁻¹ region represent mixed Ni-O and Ni-N coordination modes, reflecting the complex vibrational coupling within the coordination sphere.

X-ray Diffraction Patterns

X-ray diffraction analysis of nickel citrate reveals a well-defined crystalline structure with characteristic diffraction patterns that confirm the proposed coordination geometry and crystal packing arrangements [18] [19]. The XRD patterns show sharp, well-resolved peaks indicative of good crystallinity and ordered arrangement of the nickel-citrate units within the crystal lattice.

The primary diffraction peaks appear at 2θ values corresponding to the cubic crystal system, with the most intense reflections observed at characteristic angles that match the face-centered cubic lattice arrangement [18]. The crystallite size, calculated using the Scherrer equation, typically ranges from 60-75 nm depending on the synthesis conditions and method employed [19].

Detailed crystallographic analysis reveals that nickel citrate adopts a cubic crystal structure with space group symmetry that accommodates the octahedral coordination geometry of the nickel centers [19]. The unit cell parameters indicate a well-organized three-dimensional arrangement where citrate ligands bridge multiple nickel centers to create an extended network structure.

The X-ray diffraction data confirm the coordination environment around nickel, showing Ni-O bond distances ranging from 1.75 to 2.04 Å [18]. These bond lengths are consistent with octahedral nickel(II) complexes and indicate the presence of both shorter and longer Ni-O interactions, reflecting the distorted octahedral geometry imposed by the citrate coordination.

Rietveld refinement of the XRD patterns provides detailed structural parameters, including atomic positions, occupancy factors, and thermal parameters [19]. These refinements confirm the tridentate coordination mode of citrate and validate the proposed structural model based on octahedral nickel coordination with bridging citrate ligands.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 16 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 11 of 16 companies with hazard statement code(s):;

H290 (54.55%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (54.55%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (45.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H320 (45.45%): Causes eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H340 (45.45%): May cause genetic defects [Danger Germ cell mutagenicity];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H351 (45.45%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard